molecular formula C15H17NO4S B13683534 2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide

2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide

Cat. No.: B13683534
M. Wt: 307.4 g/mol
InChI Key: HFZLMDUPSMGSOP-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group attached to a naphthyl ring and a methylsulfonyl group attached to a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-naphthylamine.

    Sulfonylation: The naphthylamine is reacted with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.

    Amidation: The resulting intermediate is then subjected to amidation with propanoic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The naphthyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(6-Hydroxy-2-naphthyl)-N-(methylsulfonyl)propanamide.

    Reduction: Formation of 2-(6-Methoxy-2-naphthyl)-N-(methylthio)propanamide.

    Substitution: Formation of various substituted naphthyl derivatives.

Scientific Research Applications

2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.

    2-(6-Methoxy-2-naphthyl)acetic acid: Another compound with similar structural features and biological activities.

Uniqueness

2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-N-methylsulfonylpropanamide

InChI

InChI=1S/C15H17NO4S/c1-10(15(17)16-21(3,18)19)11-4-5-13-9-14(20-2)7-6-12(13)8-11/h4-10H,1-3H3,(H,16,17)

InChI Key

HFZLMDUPSMGSOP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NS(=O)(=O)C

Origin of Product

United States

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